molecular formula C15H14BrFN4O2 B2585739 N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904295-40-4

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2585739
CAS RN: 1904295-40-4
M. Wt: 381.205
InChI Key: ZBNRMNFPEVXWPR-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound also has a carboxamide group (CONH2), a bromine atom, and a fluorine atom attached to the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the morpholine ring. The bromine and fluorine atoms would likely be introduced through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and morpholine rings, as well as the halogenated phenyl ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a complex organic molecule, “N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide” could potentially undergo a variety of chemical reactions. The presence of the halogens might make it a good candidate for further halogenation reactions, or for reactions where the halogens are replaced with other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the halogens might make it relatively heavy for its size, and could also affect its reactivity .

Scientific Research Applications

Tyrosine Kinase Inhibition

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide and its analogues have been investigated for their role as tyrosine kinase inhibitors. One study highlighted the structure-activity relationships of analogues of PD 158780, a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds were evaluated for their ability to inhibit tyrosine phosphorylation in various cancer cells. Some analogues demonstrated effectiveness in inhibiting EGFR autophosphorylation in human epidermoid carcinoma cells (Rewcastle et al., 1998).

Drug Efflux Transporters

Another area of research involving similar compounds is in the evaluation of drug efflux transporters. A study involving the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, assessed their potential as PET probes for examining drug efflux transporters like P-glycoprotein and breast cancer resistance protein. This research provides insights into the function of these transporters in drug resistance (Kawamura et al., 2011).

Antimicrobial and Antifungal Activity

Compounds with structural similarities have also been explored for their antimicrobial and antifungal properties. One study synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives and evaluated their antibacterial and antifungal activities. Some compounds showed promising antimicrobial activity, suggesting potential in developing new antimicrobial agents (Babu et al., 2015).

Antitumor Activity

Research has also been conducted on the antitumor potential of related compounds. One study synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and evaluated its ability to inhibit the proliferation of cancer cell lines. The compound showed effectiveness in impeding the growth of certain cancer cells (Hao et al., 2017).

Safety and Hazards

Without specific study data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. It could also involve studying its safety profile and its environmental impact .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRMNFPEVXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

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